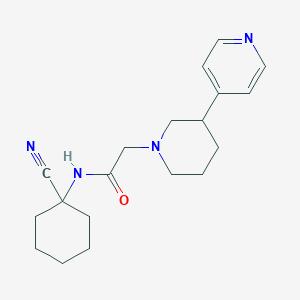
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP-ACP is a peptide that is derived from milk protein casein and is known for its ability to promote remineralization and prevent demineralization of tooth enamel. Apart from its dental applications, CPP-ACP has also been studied for its potential in drug delivery, cancer treatment, and tissue engineering.
作用機序
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide in promoting remineralization of tooth enamel involves the formation of a supersaturated solution of calcium and phosphate ions in the oral environment. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide binds to tooth enamel and stabilizes this supersaturated solution, which promotes the deposition of calcium and phosphate ions onto the tooth surface. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide also inhibits the growth of cariogenic bacteria by binding to their cell surfaces and disrupting their ability to adhere to tooth enamel.
Biochemical and Physiological Effects
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has been shown to have various biochemical and physiological effects. In addition to promoting remineralization of tooth enamel, N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been shown to have antimicrobial properties and can inhibit the growth of cariogenic bacteria. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been studied for its potential in promoting bone regeneration and wound healing.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is its ability to promote remineralization of tooth enamel, which makes it a promising candidate for the development of dental care products. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is also relatively easy to synthesize using solid-phase peptide synthesis, which makes it accessible for use in research. However, one of the limitations of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the study of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide. One area of research is the development of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide-based dental care products, such as toothpaste and mouthwash. Another area of research is the use of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide in drug delivery, particularly for the treatment of cancer. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been studied for its potential in tissue engineering, particularly for the regeneration of bone tissue. Further research is needed to fully explore the potential applications of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide in these areas.
Conclusion
In conclusion, N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide, or N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide, is a peptide that has gained significant attention in scientific research due to its potential applications in dental care, drug delivery, cancer treatment, and tissue engineering. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide promotes remineralization of tooth enamel and has various biochemical and physiological effects. While there are limitations to its use, N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide remains a promising candidate for further research and development in these fields.
合成法
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. The most common method used for the synthesis of N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain.
科学的研究の応用
N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in dental care. Research has shown that N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide can promote remineralization of tooth enamel and prevent the formation of dental caries. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide works by binding to tooth enamel and releasing calcium and phosphate ions, which are essential for remineralization. N-(1-Cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide has also been studied for its potential in drug delivery, cancer treatment, and tissue engineering.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-pyridin-4-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c20-15-19(8-2-1-3-9-19)22-18(24)14-23-12-4-5-17(13-23)16-6-10-21-11-7-16/h6-7,10-11,17H,1-5,8-9,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROPTGXECFSUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)
![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)
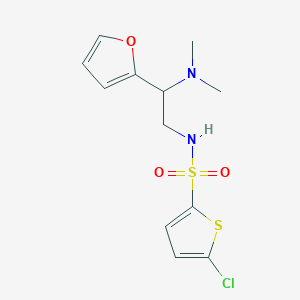
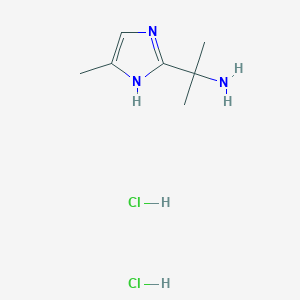
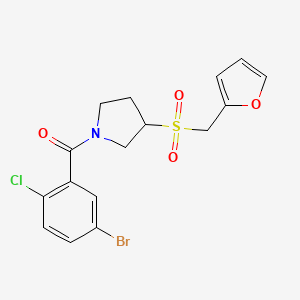
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)
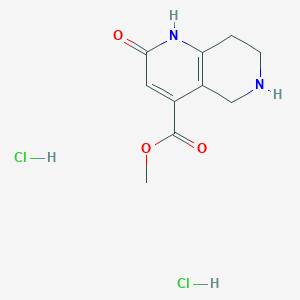

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)